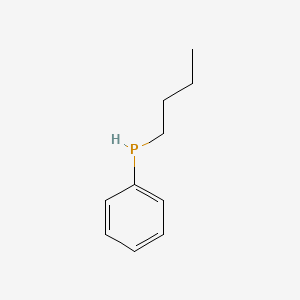
Butyl(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a butyl group and a phenyl group attached to a phosphorus atom. Tertiary phosphines, such as this compound, are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(phenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of butylmagnesium bromide with phenylphosphine chloride under controlled conditions. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with different functional groups.
Scientific Research Applications
Butyl(phenyl)phosphane finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of Butyl(phenyl)phosphane involves its ability to act as a nucleophile or a ligand in various chemical reactions. The phosphorus atom in the compound can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. Additionally, the compound can undergo nucleophilic attack on electrophilic substrates, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Butyl(diphenyl)phosphane: Similar to Butyl(phenyl)phosphane but with two phenyl groups and one butyl group.
Phenyl(diethyl)phosphane: Contains two ethyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness: this compound is unique due to its specific combination of butyl and phenyl groups, which imparts distinct reactivity and properties compared to other tertiary phosphines. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Properties
CAS No. |
10251-55-5 |
|---|---|
Molecular Formula |
C10H15P |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
butyl(phenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
PVWYTIFUYYJMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCPC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















